![molecular formula C13H18N3NaO4S B2726440 Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate CAS No. 2416230-89-0](/img/structure/B2726440.png)
Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidin-4-yl group attached to a thiadiazole ring, which is further attached to a carboxylate group. The piperidin-4-yl group is also attached to a carbonyl group, which is further attached to a 2-methylpropan-2-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources . For detailed information, it is recommended to refer to the supplier’s product documentation or contact the supplier directly.Applications De Recherche Scientifique
Polarographic Analysis
The compound has been studied for its polarographic properties. Hall (1973) found that 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3- sydnone)acetamido]-3-cephem-4-carboxylic acid, sodium salt is polarographically reducible in acidic medium, producing two waves, one a two-electron reduction and the other a six-electron reduction, both diffusion-controlled. This property can be used to follow acid and base hydrolysis and β-lactamase degradation of the compound (Hall, 1973).
Antitumor Activity
Simenel et al. (2008) explored the antitumor activity of o-carboxybenzoylferrocene sodium salt, revealing the potential of such sodium salts in cancer research and treatment (Simenel et al., 2008).
Inhibition of Bacterial β-Lactamases
Bennett et al. (1991) researched sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates, finding them to be potent inhibitors of bacterial β-lactamases. These compounds, including various 5-membered heteroaromatic derivatives, show a preferred substituent orientation and potent synergism with amoxycillin (Bennett et al., 1991).
Reactions and Transformations
Maadadi et al. (2017) studied the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. They found that these compounds decompose with the cleavage of the thiadiazole ring, forming labile acetylene thiolates and stable 2-methylthioethynylfurans (Maadadi et al., 2017).
Biological Activity
Youssef et al. (2011) conducted research on ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, showing its biocidal properties against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of similar compounds in microbial control (Youssef et al., 2011).
Anti-arrhythmic Activity
Abdel‐Aziz et al. (2009) synthesized new compounds with significant anti-arrhythmic activity, demonstrating the potential of sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate and related derivatives in cardiovascular medicine (Abdel‐Aziz et al., 2009).
Selective Oxidation
Shaikh et al. (2006) described the sodium metaperiodate (NaIO4)-mediated direct oxidation of methylarenes and benzylic bromides to aromatic carboxylic acids, demonstrating the chemical versatility and reactivity of sodium salts in organic synthesis (Shaikh et al., 2006).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. As it is intended for research use only, it may be used in various biochemical and pharmacological studies.
Safety and Hazards
Propriétés
IUPAC Name |
sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.Na/c1-13(2,3)20-12(19)16-6-4-8(5-7-16)9-14-15-10(21-9)11(17)18;/h8H,4-7H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUFWDWKYINKM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N3NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)
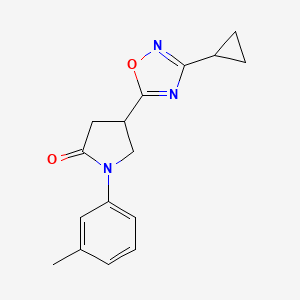
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)
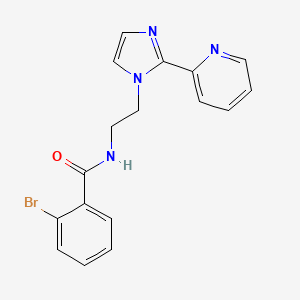
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)
![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)
![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)
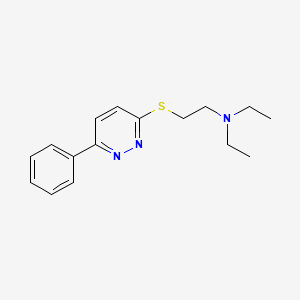
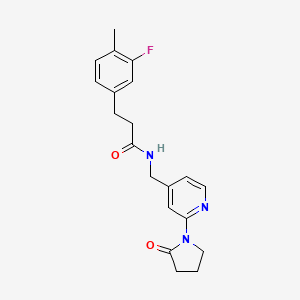
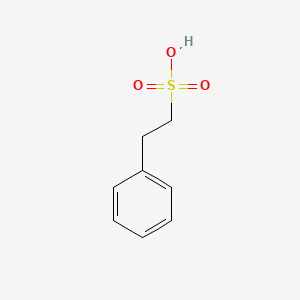
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)
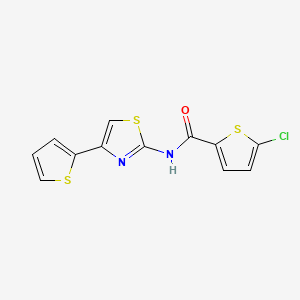

![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)